![molecular formula C25H20Cl2FN5O6S3 B560333 4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid CAS No. 1430806-04-4](/img/structure/B560333.png)

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid

説明

Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .

Synthesis Analysis

There are several methods for synthesizing pyrazoles, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years .Physical and Chemical Properties Analysis

Pyrazoles have shown luminescent and fluorescent properties. Some of these compounds have important applications in material chemistry and as brightening agents . Others exhibit solvatochromic and electroluminescence properties .科学的研究の応用

Synthesis and Biological Evaluation as Antimicrobial Agents

A study investigated the synthesis of new derivatives of benzenesulfonamide, including compounds related to the specified chemical, and their in vitro antimicrobial evaluation. The research identified several compounds with promising antibacterial and antifungal properties (Abbas, Abd El-Karim, & Abdelwahed, 2017).

Application in Photodynamic Therapy for Cancer Treatment

A zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including similar structures to the specified chemical, showed potential for photodynamic therapy in cancer treatment. The study highlighted its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Potential and Enzyme Inhibition

A study on a series of benzenesulfonamides demonstrated their potential as carbonic anhydrase inhibitors and showed interesting cytotoxic activities. This suggests their possible application in developing anti-tumor agents (Gul et al., 2016).

High-Affinity Inhibitors for Kynurenine 3-Hydroxylase

Compounds structurally related to the specified chemical were synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase. They showed high affinity and effectiveness in vitro, suggesting their potential application in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antimicrobial Activity of Novel Quinazolinone Derivatives

Research on 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate and its reaction with various amines, including aminothiazoles, indicated significant antimicrobial activity. This underscores the potential utility of these compounds in developing antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).

将来の方向性

Pyrazoles and their derivatives are a promising area of research in medicinal chemistry due to their wide range of biological activities. Future research will likely focus on designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

作用機序

PF-05089771 tosylate, also known as 4-(2-(3-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide 4-methylbenzenesulfonate, is a potent and selective inhibitor of the Nav1.7 sodium channel .

Target of Action

The primary target of PF-05089771 tosylate is the Nav1.7 sodium channel . This channel is predominantly expressed in nociceptive and sympathetic neurons . It plays a crucial role in the generation and conduction of action potentials, particularly in neurons involved in pain signaling .

Mode of Action

PF-05089771 tosylate interacts with the Nav1.7 sodium channel in a state-dependent manner . It exhibits a slow onset of block that is depolarization and concentration dependent, with a similarly slow recovery from block . The inhibitory profile of PF-05089771 suggests that a conformational change in the domain IV voltage-sensor domain (VSD4) after depolarization is necessary and sufficient to reveal a high-affinity binding site with which PF-05089771 interacts, stabilizing the channel in a nonconducting conformation from which recovery is slow .

Biochemical Pathways

The Nav1.7 sodium channel is a key player in the generation and propagation of action potentials in neurons . By selectively blocking this channel, PF-05089771 tosylate can inhibit the electrogenesis and axonal conduction of nociceptive signals, thereby potentially alleviating pain .

Pharmacokinetics

A clinical microdose study was performed to investigate the intravenous and oral pharmacokinetics (PK) of PF-05089771 . The PK parameters were derived via noncompartmental analysis . The study found that PF-05089771 exhibits a slow onset of block that is depolarization and concentration dependent, with a similarly slow recovery from block .

Result of Action

The selective inhibition of Nav1.7 channels by PF-05089771 tosylate can lead to a decrease in pain signaling .

生化学分析

Biochemical Properties

PF-05089771 tosylate is a selective inhibitor of the Nav1.7 sodium channel, with IC50 values of 11 nM, 12 nM, 13 nM, 171 nM, and 8 nM for hNav1.7, cynNav1.7, dogNav1.7, ratNav1.7, and musNav1.7, respectively . It interacts with these channels, blocking the majority of TTX-S current .

Cellular Effects

The effects of PF-05089771 tosylate on cells are primarily related to its inhibition of the Nav1.7 sodium channel. By blocking this channel, it can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

PF-05089771 tosylate exerts its effects at the molecular level primarily through its interaction with the Nav1.7 sodium channel. It binds to this channel, inhibiting its function and thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

It is known that it has a potent and selective inhibitory effect on the Nav1.7 sodium channel .

Dosage Effects in Animal Models

It is known that it is a potent and selective inhibitor of the Nav1.7 sodium channel .

Metabolic Pathways

It is known that it interacts with the Nav1.7 sodium channel, which plays a role in various cellular processes .

Transport and Distribution

It is known that it interacts with the Nav1.7 sodium channel .

Subcellular Localization

It is known that it interacts with the Nav1.7 sodium channel, which is located in the cell membrane .

特性

IUPAC Name |

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2FN5O3S2.C7H8O3S/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,26H,(H3,22,24,25);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKBPDYKPNYMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20Cl2FN5O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430806-04-4 | |

| Record name | PF-05089771 tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430806044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-05089771 TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG8E748OWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

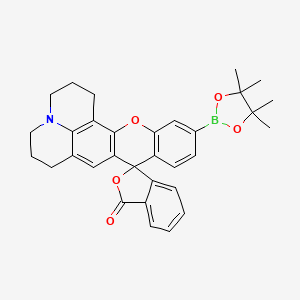

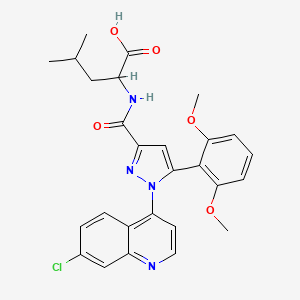

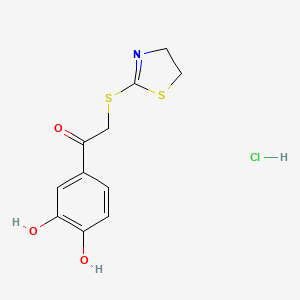

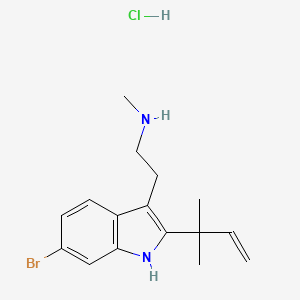

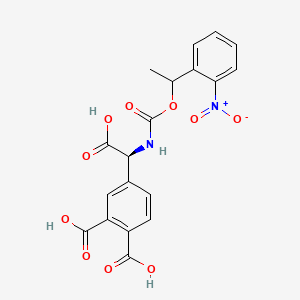

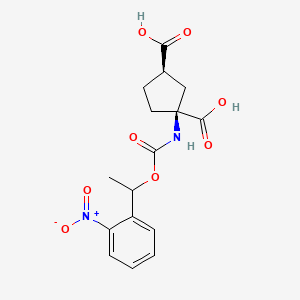

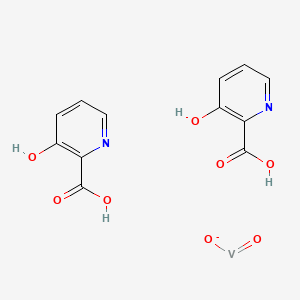

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride](/img/structure/B560253.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid](/img/structure/B560254.png)

![dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid](/img/structure/B560257.png)

![3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride](/img/structure/B560265.png)

![(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B560267.png)

![Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt](/img/structure/B560268.png)

![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)